molecular formula C18H29NO4 B14653888 Methyl 3-(2-hydroxy-3-(isopropylamino)propoxy)-p-cymene-2-carboxylate CAS No. 53206-80-7

Methyl 3-(2-hydroxy-3-(isopropylamino)propoxy)-p-cymene-2-carboxylate

Cat. No.: B14653888
CAS No.: 53206-80-7
M. Wt: 323.4 g/mol
InChI Key: JNLHPPFPJXHLKE-UHFFFAOYSA-N
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Description

Methyl 3-(2-hydroxy-3-(isopropylamino)propoxy)-p-cymene-2-carboxylate is a methyl ester derivative of p-cymene-2-carboxylate. This compound is characterized by the presence of a hydroxy group, an isopropylamino group, and a propoxy group attached to the aromatic ring. It is known for its applications in various fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-hydroxy-3-(isopropylamino)propoxy)-p-cymene-2-carboxylate typically involves the esterification of p-cymene-2-carboxylic acid with methanol in the presence of a catalyst. The hydroxy group is introduced through a hydroxylation reaction, and the isopropylamino group is added via an amination reaction. The propoxy group is incorporated through an etherification reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch or continuous reactors, with careful control of temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are chosen to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-hydroxy-3-(isopropylamino)propoxy)-p-cymene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The isopropylamino group can be substituted with other amines.

    Esterification and Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Amines and catalysts like palladium on carbon are employed.

    Esterification and Hydrolysis: Acidic or basic conditions are used for esterification and hydrolysis reactions.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Regeneration of the hydroxy group.

    Substitution: Formation of various substituted amines.

    Esterification and Hydrolysis: Formation of p-cymene-2-carboxylic acid and methanol.

Scientific Research Applications

Methyl 3-(2-hydroxy-3-(isopropylamino)propoxy)-p-cymene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a beta-adrenergic blocker.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as beta-adrenergic receptors. It acts as a beta-adrenergic blocker, inhibiting the action of epinephrine and norepinephrine on these receptors. This leads to a decrease in heart rate and blood pressure, making it useful in the treatment of cardiovascular conditions .

Comparison with Similar Compounds

Similar Compounds

    Esmolol: A cardioselective beta-adrenergic blocker with a similar structure and mechanism of action.

    Metoprolol: Another beta-adrenergic blocker used in the treatment of hypertension and angina.

    Atenolol: A beta-adrenergic blocker with similar therapeutic applications.

Uniqueness

Methyl 3-(2-hydroxy-3-(isopropylamino)propoxy)-p-cymene-2-carboxylate is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of hydroxy, isopropylamino, and propoxy groups allows for targeted interactions with beta-adrenergic receptors, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

53206-80-7

Molecular Formula

C18H29NO4

Molecular Weight

323.4 g/mol

IUPAC Name

methyl 2-[2-hydroxy-3-(propan-2-ylamino)propoxy]-6-methyl-3-propan-2-ylbenzoate

InChI

InChI=1S/C18H29NO4/c1-11(2)15-8-7-13(5)16(18(21)22-6)17(15)23-10-14(20)9-19-12(3)4/h7-8,11-12,14,19-20H,9-10H2,1-6H3

InChI Key

JNLHPPFPJXHLKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)C)OCC(CNC(C)C)O)C(=O)OC

Origin of Product

United States

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